Cas no 2680860-99-3 (2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid)

2-(5-Acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid is a heterocyclic compound featuring a tetrazole ring functionalized with an acetamido group and an acetic acid moiety. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and peptide synthesis. The tetrazole ring offers metabolic stability and bioisosteric properties, making it valuable for drug design. The acetic acid side chain enhances solubility and facilitates further derivatization. Its well-defined reactivity profile allows for selective modifications, supporting the development of novel bioactive molecules. The compound’s stability under physiological conditions further underscores its utility in pharmaceutical research and material science applications.
2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid structure
2680860-99-3 structure
Product Name:2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid
CAS No:2680860-99-3
MF:C5H7N5O3
MW:185.140779733658
CID:5651002
PubChem ID:165912830
Update Time:2025-05-19

2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid
    • EN300-28271488
    • 2680860-99-3
    • Inchi: 1S/C5H7N5O3/c1-3(11)6-5-7-9-10(8-5)2-4(12)13/h2H2,1H3,(H,12,13)(H,6,8,11)
    • InChI Key: KSYWPAVZZBUUHX-UHFFFAOYSA-N
    • SMILES: OC(CN1N=NC(NC(C)=O)=N1)=O

Computed Properties

  • Exact Mass: 185.05488910g/mol
  • Monoisotopic Mass: 185.05488910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 110Ų

2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid Pricemore >>

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Additional information on 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid

Introduction to 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid (CAS No. 2680860-99-3)

2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680860-99-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the tetrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of an acetamide group at the 5-position of the tetrazole ring and the terminal acetic acid moiety endows this molecule with unique chemical and pharmacological properties that make it a valuable intermediate in drug discovery and synthetic chemistry.

The structural motif of 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid combines the reactivity of the tetrazole ring with the functional versatility of the acetamide and carboxylic acid groups. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, often enhancing metabolic stability and binding affinity in drug molecules. The acetamide group introduces a polar amide functionality, which can participate in hydrogen bonding interactions with biological targets, while the carboxylic acid provides a site for further derivatization or salt formation. These features make this compound a promising candidate for exploring novel therapeutic agents.

In recent years, there has been growing interest in tetrazole derivatives due to their diverse pharmacological effects. Studies have demonstrated that tetrazole-containing compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the tetrazole scaffold have led to the discovery of potent inhibitors targeting bacterial enzymes and viral proteases. The acetamide-substituted tetrazole derivative described here (CAS No. 2680860-99-3) represents an advanced scaffold that could be further optimized for specific therapeutic applications.

The synthesis of 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The construction of the tetrazole ring typically requires cyclocondensation reactions between hydrazines and nitrile oxides or diazo compounds. The introduction of the acetamide group can be achieved through reductive amination or acetylation reactions, while the terminal carboxylic acid is often obtained via hydrolysis or oxidation processes. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency and yield.

From a computational chemistry perspective, 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid has been investigated using molecular modeling techniques to understand its binding interactions with biological targets. The tetrazole ring is predicted to engage in favorable electrostatic and hydrophobic interactions with protein active sites, while the acetamide and carboxylic acid groups contribute to hydrogen bonding networks. These insights have guided rational drug design strategies aimed at improving potency and selectivity.

In clinical research settings, derivatives of this compound have been explored for their potential therapeutic benefits. For example, modifications designed to enhance solubility or metabolic stability have been pursued to improve pharmacokinetic profiles. Preclinical studies have shown promising results in models of inflammation and infection, where 5-acetamido-tetrazole derivatives demonstrate efficacy comparable to existing treatments but with improved target specificity. These findings underscore the importance of this chemical scaffold in developing next-generation therapeutics.

The industrial significance of CAS No. 2680860-99-3 extends beyond academic research into pharmaceutical applications. Its role as a building block in synthetic chemistry allows for rapid exploration of novel molecular architectures through combinatorial libraries or high-throughput screening platforms. Such approaches accelerate the discovery process by enabling parallel synthesis and evaluation of numerous derivatives.

Environmental considerations also play a role in the development and application of this compound. Efforts have been made to optimize synthetic routes for greater atom economy and reduced waste generation. Green chemistry principles are being integrated into laboratory practices to ensure sustainable production methods that minimize environmental impact.

The future directions for research on 2-(5-acetamido-2H-1,2,3,4-tetrazol-2-yl)acetic acid include exploring its potential in other therapeutic areas such as neurodegenerative diseases or immunomodulation. Advances in chemical biology have opened new avenues for investigating how modifications at specific positions within this scaffold can modulate biological activity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible clinical benefits.

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